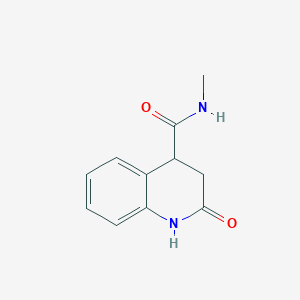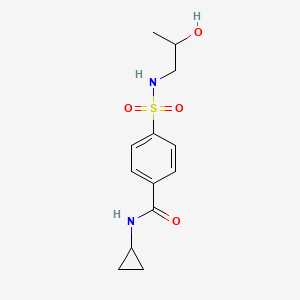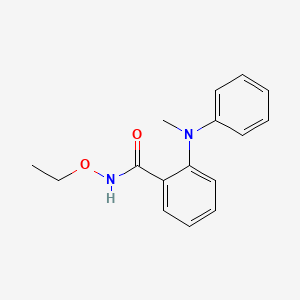
N-ethoxy-2-(N-methylanilino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethoxy-2-(N-methylanilino)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-ethoxy-2-(N-methylanilino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and N-methylaniline.
Coupling Reaction: The key step involves the coupling of 2-aminobenzamide with N-methylaniline in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Ethoxylation: The resulting intermediate is then subjected to ethoxylation using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-ethoxy-2-(N-methylanilino)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
N-ethoxy-2-(N-methylanilino)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.
Biology:
In biological research, this compound is studied for its potential as an anti-inflammatory and analgesic agent. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine:
The compound’s potential anti-inflammatory and analgesic properties make it a candidate for drug development. It may be explored for treating conditions such as arthritis, pain, and inflammation.
Industry:
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-ethoxy-2-(N-methylanilino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins.
Comparación Con Compuestos Similares
- N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide
Comparison:
N-ethoxy-2-(N-methylanilino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Propiedades
IUPAC Name |
N-ethoxy-2-(N-methylanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-17-16(19)14-11-7-8-12-15(14)18(2)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHNIXWECPPUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=CC=CC=C1N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
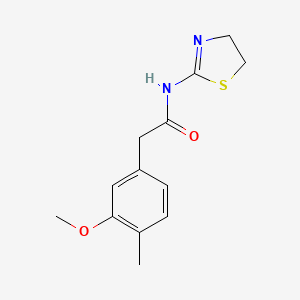
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
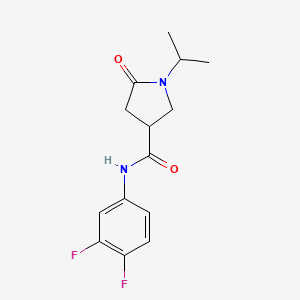
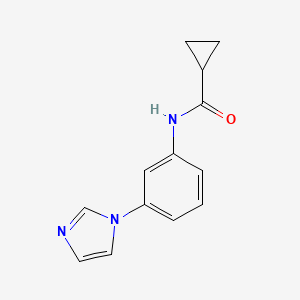

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)


![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
